Alectinib Hydrochloride is a selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). [] ALK is a receptor tyrosine kinase involved in cell growth and survival. [] In certain cancers, ALK becomes abnormally active due to gene fusions, contributing to tumor development. Alectinib Hydrochloride is particularly significant in cancer research, specifically for ALK-positive non-small cell lung cancer (NSCLC). []
Alectinib hydrochloride is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), primarily used in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer (NSCLC). It is marketed under the brand name Alecensa and has gained approval for patients who have progressed on or are intolerant to crizotinib, another ALK inhibitor. Alectinib hydrochloride is notable for its ability to penetrate the central nervous system, making it effective against brain metastases associated with ALK-positive NSCLC .
The synthesis of Alectinib hydrochloride involves several intricate steps, typically starting from 6-cyano-1H-indole-3-carboxylate and 4-ethyl-3-(4-morpholin-4-yl) compounds. Two primary synthetic routes have been documented:
The synthesis requires careful control of reaction conditions such as temperature (typically between 50°C to 120°C) and the use of various catalysts to promote efficiency and yield .
The molecular structure of Alectinib hydrochloride can be represented by the formula:
It features a complex arrangement that includes a benzo[b]carbazole core structure substituted with various functional groups including morpholine and piperidine rings.
The synthesis of Alectinib hydrochloride involves several key chemical reactions:
Each reaction step must be optimized for yield and purity, often requiring specific solvents, temperatures, and catalysts to mitigate side reactions and enhance product formation .
Alectinib hydrochloride functions as a reversible inhibitor of anaplastic lymphoma kinase by competing with adenosine triphosphate for binding at the active site of the enzyme. This inhibition disrupts downstream signaling pathways crucial for tumor growth and survival.
Upon administration, Alectinib binds to the active site of ALK, preventing phosphorylation processes that lead to cancer cell proliferation. Its ability to penetrate the blood-brain barrier allows it to effectively target brain metastases associated with ALK-positive tumors .
Clinical studies have demonstrated significant efficacy in reducing tumor size in patients previously treated with crizotinib, highlighting its role in managing advanced stages of NSCLC .
Relevant data indicates that proper formulation techniques can enhance its bioavailability while minimizing degradation during storage .
Alectinib hydrochloride is primarily used in oncology for treating patients with anaplastic lymphoma kinase-positive non-small cell lung cancer. Its efficacy in overcoming resistance mechanisms associated with other ALK inhibitors makes it a valuable option in personalized cancer therapy.
In addition to its therapeutic uses, Alectinib is also a subject of ongoing research aimed at understanding its broader applications in different cancer types and potential combination therapies with other targeted agents .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4